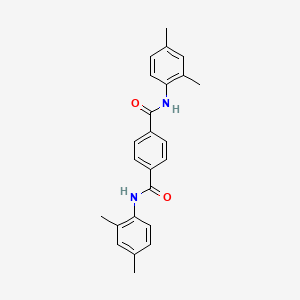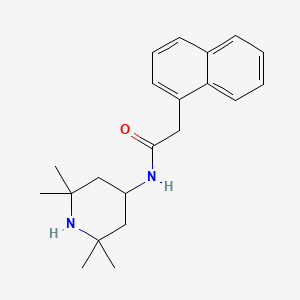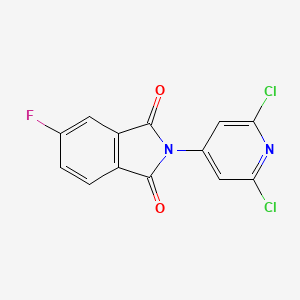![molecular formula C20H23NO2 B5731132 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide, also known as NPDPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPDPA belongs to the class of amides and is structurally similar to lidocaine, a well-known local anesthetic.
Mechanism of Action
The mechanism of action of 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide is similar to that of lidocaine. It works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and subsequent depolarization of the cell membrane. This action results in the inhibition of nerve impulses, leading to the loss of sensation in the affected area.
Biochemical and Physiological Effects
2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide has been shown to have minimal systemic toxicity and is well-tolerated in animal studies. It has also been shown to have a low potential for causing allergic reactions, making it a safe compound for use in humans. Additionally, 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide has been shown to have anti-inflammatory properties, which may contribute to its potential as a pain management agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide is its high purity and stability, which makes it a reliable compound for use in lab experiments. However, one limitation is the lack of extensive research on its pharmacokinetics and pharmacodynamics, which may limit its potential for clinical use.
Future Directions
There are several future directions for research on 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide. One potential area of research is the optimization of its pharmacokinetics and pharmacodynamics to improve its clinical efficacy. Another area of research is the development of novel formulations of 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide for prolonged pain management. Additionally, further research on the anti-inflammatory properties of 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide may lead to its potential use in the treatment of inflammatory conditions. Overall, 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide has shown significant potential as a local anesthetic and warrants further investigation for its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide involves the reaction of 2-naphthol with propionyl chloride to form 2-naphthyl propionate, which is then reacted with dipropylamine to yield 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide. The synthesis method has been optimized to produce high yields of pure 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide, making it a viable compound for further research.
Scientific Research Applications
2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide has shown promising results in various scientific research applications. One of the most significant applications is its potential as a local anesthetic. Studies have shown that 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide exhibits potent local anesthetic activity, which is comparable to lidocaine. Furthermore, 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide has been shown to have a longer duration of action than lidocaine, making it a potential candidate for prolonged pain management.
properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-11-21(12-4-2)19(22)13-16-14-23-18-10-9-15-7-5-6-8-17(15)20(16)18/h5-10,14H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWVSQFSUFJLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=COC2=C1C3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)

![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)

![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)